molecular formula C24H29N5O7S B2910740 ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)-4-methylthiazole-5-carboxylate oxalate CAS No. 1351648-20-8

ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)-4-methylthiazole-5-carboxylate oxalate

Cat. No.: B2910740
CAS No.: 1351648-20-8
M. Wt: 531.58
InChI Key: OCHKNVWHPWLLRY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)-4-methylthiazole-5-carboxylate oxalate is a heterocyclic compound featuring:

  • A benzimidazole core linked to a piperidine via a methyl group.
  • An acetamido bridge connecting the piperidine to a 4-methylthiazole-5-carboxylate moiety.
  • An oxalate counterion, enhancing solubility and stability.

Its molecular formula is C₂₆H₃₀N₄O₅·C₂H₂O₄ (molecular weight: 480.6 g/mol).

Properties

IUPAC Name

ethyl 2-[[2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S.C2H2O4/c1-3-30-21(29)20-15(2)24-22(31-20)25-19(28)13-26-10-8-16(9-11-26)12-27-14-23-17-6-4-5-7-18(17)27;3-1(4)2(5)6/h4-7,14,16H,3,8-13H2,1-2H3,(H,24,25,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHKNVWHPWLLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2CCC(CC2)CN3C=NC4=CC=CC=C43)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)-4-methylthiazole-5-carboxylate oxalate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of benzimidazole and thiazole moieties, which are known for their diverse biological activities. Its molecular formula is C28H37N3O3C_{28}H_{37}N_{3}O_{3}, with a molecular weight of 463.61 g/mol .

The biological activity of this compound can be attributed to its interaction with various cellular targets:

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : PTP1B is a significant target in the treatment of type 2 diabetes and obesity. Compounds similar to the one have shown to inhibit PTP1B, thereby enhancing insulin signaling pathways .
  • Antitumor Activity : The thiazole and benzimidazole components are implicated in antitumor effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis .

Biological Activities

Research has highlighted several biological activities associated with this compound:

1. Antidiabetic Effects

Studies indicate that compounds with similar structures can enhance glucose uptake and improve insulin sensitivity by inhibiting PTP1B, thus presenting potential for diabetes management .

2. Anticancer Properties

The compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole rings have demonstrated significant inhibition of tumor growth in xenograft models, suggesting a promising avenue for cancer therapy .

3. Neuroprotective Effects

Benzimidazole derivatives have been associated with neuroprotective properties, potentially beneficial in treating neurodegenerative diseases due to their ability to inhibit acetylcholinesterase (AChE) .

Case Studies

Several studies provide insight into the efficacy of compounds similar to this compound.

StudyFindings
Study on PTP1B Inhibitors Identified several imidazole derivatives that effectively inhibit PTP1B, enhancing insulin receptor activity (Ki = 0.00068 µM) .
Antitumor Efficacy A study reported that thiazole derivatives significantly reduced tumor size in mouse models, indicating strong anticancer properties .
Neuroprotective Activity Research demonstrated that compounds with benzimidazole structures inhibited AChE activity, suggesting potential for Alzheimer’s treatment .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains the following reactive sites:

  • Ethyl ester group (hydrolysis, transesterification).
  • Acetamido linker (amide bond stability, potential hydrolysis).
  • Piperidine tertiary amine (salt formation, alkylation).
  • Benzimidazole ring (coordination, electrophilic substitution).
  • Thiazole ring (resistance to electrophilic substitution due to electron-deficient nature).
  • Oxalate counterion (acid-base interactions, dissociation).

Synthetic Reactions

The compound’s synthesis likely involves sequential coupling and alkylation steps, inferred from analogous structures in patents and PubChem entries:

Table 1: Key Synthetic Pathways

Reaction StepReagents/ConditionsProduct/IntermediateReferences
Thiazole-ester formationEthyl 2-amino-4-methylthiazole-5-carboxylate + acyl chlorideAcetamido-thiazole intermediate
Piperidine-benzimidazole coupling4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidine + chloroacetamidePiperidinyl-acetamido derivative
Final amide couplingEDC/HOBt-mediated reaction between thiazole-ester and piperidine-acetamideFree base of target compound
Salt formationFree base + oxalic acid in ethanolEthyl 2-(...) oxalate crystalline salt

Hydrolysis Reactions

  • Ester hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the ethyl ester hydrolyzes to a carboxylic acid. This is critical for prodrug activation or metabolic pathways . R COOEtH+/OHR COOH+EtOH\text{R COOEt}\xrightarrow{\text{H}^+/\text{OH}^-}\text{R COOH}+\text{EtOH}
  • Amide hydrolysis : The acetamido linker is stable under physiological conditions but may hydrolyze under strong acidic/basic conditions (e.g., 6M HCl, 100°C) .

Oxidation

  • The benzimidazole ring is resistant to oxidation under mild conditions but may undergo ring-opening under strong oxidants (e.g., KMnO₄) .

Salt Formation and Dissociation

The oxalate salt enhances solubility and stability. In aqueous solution, the salt dissociates into the free base and oxalic acid : C23H28N6O3S C2H2O4C23H28N6O3S++C2HO4\text{ C}_{23}\text{H}_{28}\text{N}_6\text{O}_3\text{S C}_2\text{H}_2\text{O}_4\rightleftharpoons \text{C}_{23}\text{H}_{28}\text{N}_6\text{O}_3\text{S}^++\text{C}_2\text{HO}_4^-

Coordination Chemistry

The benzimidazole nitrogen can coordinate to metal ions (e.g., Zn²⁺, Cu²⁺), forming stable complexes. This property is exploited in catalytic or medicinal applications :Mn++BenzimidazoleM L mn+\text{M}^{n+}+\text{Benzimidazole}\rightarrow \text{M L }_m^{n+}

Functionalization Reactions

  • Piperidine alkylation : The tertiary amine in piperidine may undergo quaternization with alkyl halides (e.g., methyl iodide) .
  • Benzimidazole electrophilic substitution : Limited reactivity due to electron-withdrawing effects from adjacent nitrogen atoms. Halogenation requires harsh conditions (e.g., Cl₂/FeCl₃) .

Table 2: Stability and Reactivity

PropertyConditionsObservationReferences
Aqueous solubilitypH 7.4, 25°C12 mg/mL (oxalate salt)
Thermal decompositionTGA/DSC analysisOnset at 220°C (oxalate loss)
Hydrolysis half-life (ester)0.1M HCl, 37°C~48 hours

Comparison with Similar Compounds

Structural Analogs from Literature

Table 1: Key Structural Analogs and Their Features
Compound Name/ID Molecular Formula Key Modifications vs. Target Compound Notable Properties/Activities Reference
Target Compound C₂₆H₃₀N₄O₅·C₂H₂O₄ Benzimidazole-piperidine-thiazole-oxalate Hypothesized enzyme inhibition
Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) C₂₉H₂₃BrN₆O₃ Bromophenyl-thiazole, triazole linker Docking affinity with α-glucosidase
BP 23973 (Ethyl 2-amino-4-methylthiazole-5-carboxylate) C₇H₁₀N₂O₂S Simplified thiazole-ester; lacks benzimidazole/piperidine Intermediate for complex syntheses
Compound (2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate) C₂₆H₃₂N₄O₅ 2-methyl-benzimidazole, phenethyl vs. thiazole Structural analog with altered solubility
Key Observations:

Compound 9c replaces the piperidine-acetamido linker with a triazole-phenoxymethyl group, likely reducing conformational flexibility .

Thiazole Variations :

  • The target compound’s 4-methylthiazole-5-carboxylate contrasts with Compound 9c ’s 4-bromophenyl-thiazole, which introduces bulkier hydrophobic interactions .
  • BP 23973 lacks the acetamido-piperidine-benzimidazole chain, highlighting its role as a synthetic precursor rather than a bioactive agent .

Counterion Effects :

  • The oxalate salt in the target compound improves aqueous solubility compared to neutral analogs like Compound 9c , which lack ionizable groups .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physical Properties
Property Target Compound Compound 9c Compound
Molecular Weight 480.6 g/mol ~610.4 g/mol (estimated) 480.6 g/mol
Solubility Enhanced (oxalate salt) Low (neutral triazole) Moderate (oxalate salt)
Synthetic Complexity High (multi-step) Moderate (click chemistry) High (similar to target)
Reported Activity Hypothesized α-glucosidase inhibition Docking with acarbose No data available
Key Findings:
  • Synthetic Routes : The target compound likely requires multi-step synthesis involving piperidine functionalization, benzimidazole coupling, and oxalate salt formation, akin to methods in for triazole-thiazole derivatives .
  • Bioactivity : While Compound 9c demonstrated docking affinity with α-glucosidase (a diabetes target), the target compound’s benzimidazole-piperidine-thiazole architecture may enhance selectivity for related enzymes .

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